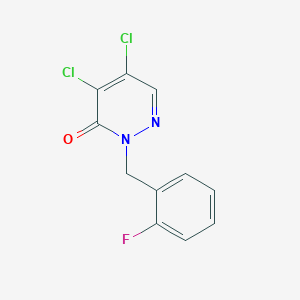

4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5-dichloro-2-[(2-fluorophenyl)methyl]pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2FN2O/c12-8-5-15-16(11(17)10(8)13)6-7-3-1-2-4-9(7)14/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXLLZDAGSQFED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=O)C(=C(C=N2)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371629 | |

| Record name | 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-46-3 | |

| Record name | 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175135-46-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazinone moiety is a significant heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] The thoughtful functionalization of the pyridazinone ring allows for the fine-tuning of a molecule's pharmacological profile. This guide provides a detailed technical overview of the synthesis of a specific pyridazinone derivative, 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one . This compound, with its combination of a dichlorinated pyridazinone core and a fluorinated benzyl substituent, represents a class of molecules with potential applications in drug discovery and development.

This document will provide a comprehensive, two-step synthetic route, complete with detailed experimental protocols, mechanistic insights, and characterization data. The synthesis involves the initial formation of the pyridazinone ring via the condensation of dichloromaleic anhydride with hydrazine, followed by a regioselective N-alkylation.

Synthetic Strategy Overview

The synthesis of this compound is efficiently achieved through a two-step sequence. The first step involves the formation of the 4,5-dichloropyridazin-3(2H)-one core, followed by the introduction of the 2-fluorobenzyl group at the N2 position.

Caption: Overall two-step synthesis route.

Physicochemical Properties of Reactants and Products

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |

| Dichloromaleic Anhydride | 1122-17-4 | C₄Cl₂O₃ | 166.95 | White to pale yellow solid | ~120 | 118-125 |

| Hydrazine Hydrate | 7803-57-8 | H₆N₂O | 50.06 | Colorless fuming liquid | -51.7 | 120.1 |

| 4,5-Dichloropyridazin-3(2H)-one | 932-22-9 | C₄H₂Cl₂N₂O | 164.97 | Solid | Not specified | Not specified |

| 2-Fluorobenzyl Bromide | 446-48-0 | C₇H₆BrF | 189.02 | Colorless to slightly yellow liquid | Not applicable | 84-85 (at 15 mmHg) |

| This compound | 175135-46-3 | C₁₁H₇Cl₂FN₂O | 273.09 | Solid | Not specified | Not specified |

Step 1: Synthesis of 4,5-Dichloropyridazin-3(2H)-one

The initial step in the synthesis is the formation of the pyridazinone ring through the reaction of dichloromaleic anhydride with hydrazine hydrate. This reaction is a classic example of heterocycle formation via condensation.

Mechanistic Insight

The reaction proceeds through a nucleophilic acyl substitution mechanism. The more nucleophilic nitrogen of hydrazine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring. A subsequent intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the other carbonyl group, followed by dehydration, yields the stable pyridazinone ring. The use of a suitable solvent facilitates the reaction by bringing the reactants into solution.

Caption: Formation of the pyridazinone ring.

Experimental Protocol

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dichloromaleic anhydride (1.0 eq) in a suitable solvent such as acetonitrile.

-

Slowly add hydrazine hydrate (1.0-1.5 eq) to the stirred solution at room temperature.[2]

-

Heat the reaction mixture to a temperature of 25-50°C and maintain for 4-6 hours.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration, wash with cold water, and dry.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4,5-dichloropyridazin-3(2H)-one as a solid.

Step 2: N-Alkylation of 4,5-Dichloropyridazin-3(2H)-one

The second step is the regioselective N-alkylation of the 4,5-dichloropyridazin-3(2H)-one intermediate with 2-fluorobenzyl bromide. This reaction proceeds via a nucleophilic substitution mechanism.

Mechanistic Insight

The nitrogen atom at the 2-position of the pyridazinone ring, being part of an amide-like system, is acidic. In the presence of a base, such as sodium hydroxide or potassium carbonate, this proton is abstracted to form a nucleophilic pyridazinone anion. This anion then acts as a nucleophile and attacks the electrophilic carbon of the 2-fluorobenzyl bromide, displacing the bromide ion in an SN2 reaction to form the N-alkylated product. The choice of a polar aprotic solvent like methanol or DMF is crucial as it can solvate the cation of the base, thereby increasing the nucleophilicity of the pyridazinone anion.[3]

Sources

Spectroscopic Characterization of 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one: A Predictive Technical Guide

Abstract

This technical guide provides a comprehensive, predictive analysis of the key spectroscopic data for the novel compound 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one. In the absence of published experimental spectra, this document serves as an in-depth reference for researchers, scientists, and professionals in drug development, outlining the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. By leveraging established principles of spectroscopy and comparative data from analogous pyridazinone structures, we present a robust analytical framework for the identification, structural confirmation, and purity assessment of this molecule. This guide includes detailed theoretical discussions, predicted spectral values summarized in clear tabular format, standardized experimental protocols for data acquisition, and visual diagrams to elucidate molecular structure and fragmentation pathways.

Introduction

Pyridazine and its derivatives, particularly pyridazinones, represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry.[1] These scaffolds are known to exhibit a wide spectrum of pharmacological activities.[1] The specific compound, this compound, combines the pyridazinone core with a dichlorinated pattern and a fluorobenzyl substituent, features that can significantly modulate its biological and physicochemical properties.

Accurate structural elucidation and characterization are foundational to any research and development involving novel chemical entities. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this process, providing orthogonal and complementary information to build a complete and unambiguous picture of the molecular structure.[2] This guide is designed to serve as a practical, predictive resource for scientists working with this compound, establishing a baseline for expected analytical results and providing the methodologies to obtain them.

Molecular Structure and Properties

A clear understanding of the molecular architecture is paramount for interpreting spectroscopic data. The key attributes of the target compound are summarized below.

-

Compound Name: this compound

-

CAS Number: 175135-46-3[3]

-

Molecular Formula: C₁₁H₇Cl₂FN₂O[3]

-

Molecular Weight: 273.09 g/mol [3]

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[4] Based on the structure, we can predict the key features of both the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons, their electronic environment, and their connectivity to neighboring protons.

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8 - 8.0 | Singlet (s) | 1H | Pyridazinone H | The lone proton on the pyridazinone ring is expected to be significantly deshielded due to the electron-withdrawing effects of the adjacent carbonyl group and nitrogen atoms. |

| ~7.2 - 7.5 | Multiplet (m) | 4H | Aromatic H's | The four protons on the 2-fluorobenzyl ring will appear as a complex multiplet due to splitting from each other and from the fluorine atom. Their chemical shifts are typical for substituted benzene rings.[5] |

| ~5.4 - 5.6 | Singlet (s) | 2H | Benzyl CH₂ | These methylene protons are adjacent to an aromatic ring and a nitrogen atom, causing a downfield shift. They are expected to appear as a singlet, as coupling to the distant aromatic protons or fluorine is typically not resolved.[6] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.

| Predicted Shift (δ, ppm) | Assignment | Rationale |

| ~158 - 162 | C=O | The carbonyl carbon of the pyridazinone ring is expected in this characteristic downfield region.[1][7] |

| ~159 - 163 (d, ¹JCF ≈ 245 Hz) | Aromatic C-F | The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF) and will be significantly downfield. |

| ~125 - 145 | Pyridazinone & Aromatic C's | This region will contain the remaining carbon signals from the pyridazinone ring and the fluorobenzyl group. The two C-Cl carbons will be in this range, as will the other four aromatic carbons, which may show smaller C-F coupling constants.[1] |

| ~50 - 55 | Benzyl CH₂ | The aliphatic carbon of the benzyl group is expected in this region, shifted downfield by the adjacent nitrogen and aromatic ring. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[8]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of approximately 12-15 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.

-

Set a spectral width of approximately 220-240 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9]

Predicted IR Spectrum

The key functional groups in the molecule will give rise to characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |

| ~1660 - 1680 | Strong | C=O Stretch (Amide) | The carbonyl group of the cyclic amide (lactam) in the pyridazinone ring will produce a very strong and sharp absorption in this region.[10][11] |

| ~1580 - 1610 | Medium | C=C Stretch (Aromatic) | Stretching vibrations of the carbon-carbon double bonds within the fluorobenzyl and pyridazinone rings. |

| ~1450 - 1500 | Medium | C=N Stretch | Stretching of the carbon-nitrogen double bond within the pyridazinone ring. |

| ~1200 - 1250 | Strong | C-F Stretch | The carbon-fluorine bond stretch is typically a strong and distinct absorption. |

| ~1000 - 1100 | Medium-Strong | C-N Stretch | Stretching of the single bonds between nitrogen and carbon atoms. |

| ~750 - 800 | Strong | C-Cl Stretch | The carbon-chlorine bonds will produce strong absorptions in the fingerprint region. |

| ~740 - 770 | Strong | C-H Bending (ortho-disubstituted) | Out-of-plane bending of the C-H bonds on the ortho-disubstituted fluorobenzyl ring. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Analysis

ATR-FTIR is a common technique for solid samples due to its minimal sample preparation.[2][12]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[13]

-

Background Scan: Acquire a background spectrum of the empty, clean crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[14]

-

Apply Pressure: Use the instrument's pressure arm to apply firm, consistent contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.[14]

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, thoroughly clean the sample off the ATR crystal using a solvent-dampened tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern upon ionization.[15]

Predicted Mass Spectrum (Electron Ionization)

Caption: Predicted key fragmentation pathway in EI-MS.

-

Molecular Ion (M⁺˙): The molecular weight is 273.09. Due to the presence of two chlorine atoms, the molecular ion peak will appear as a characteristic cluster. Chlorine has two main isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[16] The expected pattern for a molecule with two chlorines (Cl₂) will be:

-

M⁺˙ (m/z 272): Containing two ³⁵Cl atoms. This will be the most abundant peak in the cluster.

-

(M+2)⁺˙ (m/z 274): Containing one ³⁵Cl and one ³⁷Cl atom. Its intensity will be approximately 65% of the M⁺˙ peak.

-

(M+4)⁺˙ (m/z 276): Containing two ³⁷Cl atoms. Its intensity will be approximately 10% of the M⁺˙ peak. The observation of this 100:65:10 ratio is a definitive indicator of the presence of two chlorine atoms.[17]

-

-

Key Fragment Ions:

-

m/z = 109: This is predicted to be a prominent, possibly the base peak. It corresponds to the fluorobenzyl cation ([C₇H₆F]⁺), formed by the cleavage of the benzylic C-N bond. This is a very common and favorable fragmentation pathway due to the stability of the resulting cation.

-

m/z = 163, 165, 167: This cluster would correspond to the dichloropyridazinone radical cation, the other fragment from the benzylic cleavage.

-

Loss of CO (M-28): Fragmentation of the pyridazinone ring by loss of a neutral carbon monoxide molecule is a common pathway for such heterocyclic systems.

-

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for analyzing this compound due to its expected volatility and thermal stability.[18]

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., ~100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation:

-

Inject 1 µL of the sample solution into the GC inlet.

-

Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Employ a temperature program, for example: start at 100°C, hold for 1 minute, then ramp at 20°C/min to 300°C and hold for 5 minutes. Use helium as the carrier gas.

-

-

MS Detection (Electron Ionization - EI):

-

The ion source temperature should be set to ~230°C.

-

Use a standard electron energy of 70 eV for ionization, which generates reproducible fragmentation patterns that can be compared to spectral libraries.[15]

-

Scan a mass range from m/z 40 to 400 to ensure detection of the molecular ion and all significant fragments.

-

-

Data Analysis:

-

Analyze the resulting total ion chromatogram (TIC) to determine the retention time of the compound.

-

Examine the mass spectrum corresponding to the chromatographic peak.

-

Identify the molecular ion cluster and key fragment ions to confirm the structure. Compare the spectrum to databases like the NIST/Wiley library if available.[19]

-

Summary and Conclusion

This guide provides a detailed, predictive spectroscopic profile for this compound. The anticipated data from NMR, IR, and MS analyses form a cohesive and self-validating set of analytical benchmarks for any researcher engaged in the synthesis or study of this compound.

-

¹H and ¹³C NMR will confirm the core carbon-hydrogen framework, including the distinct signals for the pyridazinone ring, the benzyl methylene group, and the substituted aromatic ring.

-

IR spectroscopy will verify the presence of key functional groups, most notably the strong carbonyl absorption of the pyridazinone ring and the C-Cl and C-F bonds.

-

Mass spectrometry will confirm the molecular weight and elemental formula through the characteristic isotopic pattern of the molecular ion and will show a predictable fragmentation pattern dominated by the formation of the stable fluorobenzyl cation.

By following the outlined protocols, scientists can efficiently obtain high-quality data and confidently compare it against these predictions to verify the structure and purity of their material, ensuring the integrity and reproducibility of their research.

References

-

University of Calgary. (n.d.). Infrared Spectroscopy: The Carbonyl Group. Retrieved from [Link]

-

ResearchGate. (2015). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Retrieved from [Link]

-

University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

SlidePlayer. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

ResearchGate. (2008). 1-Benzyl-1,2,3,4-tetrahydroisoquinolines. 1H NMR conformational studies and rotational barriers. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1982). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Harvard University. (2011). Lecture 13: Experimental Methods. Retrieved from [Link]

-

University of Toronto Scarborough. (2020). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). Retrieved from [Link]

-

Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

IntechOpen. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). 1H splitting pattern of benzyl CH2 protons. Retrieved from [Link]

-

Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]

-

PubMed. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). Retrieved from [Link]

-

YouTube. (2023). Chloro pattern in Mass Spectrometry. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.5 NMR Theory and Experiment – Organic Chemistry I. Retrieved from [Link]

-

University of Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

MDPI. (2024). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Retrieved from [Link]

-

Shimadzu. (n.d.). ATR Precautions. Retrieved from [Link]

-

Springer. (n.d.). Experimental Approaches of NMR Spectroscopy. Retrieved from [Link]

-

AxisPharm. (n.d.). Small Molecule Analysis. Retrieved from [Link]

-

Gammadata. (n.d.). Tips for ATR Sampling. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Atomic Spectra Database. Retrieved from [Link]

-

LCGC International. (2006). Interpretation of Isotope Peaks in Small Molecule LC–MS. Retrieved from [Link]

-

Spectroscopy Online. (2025). The Big Review VII: More Carbonyl Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

MDPI. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Reddit. (2008). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 4,5-dichloro-2-phenylpyridazin-3-one. Retrieved from [Link]

-

University of North Texas. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

- 1. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 3. 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone | C10H6Cl2N2O | CID 72813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ekwan.github.io [ekwan.github.io]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.pg.edu.pl [chem.pg.edu.pl]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 13. utsc.utoronto.ca [utsc.utoronto.ca]

- 14. gammadata.se [gammadata.se]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. youtube.com [youtube.com]

- 18. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 19. Welcome to the NIST WebBook [webbook.nist.gov]

Crystal structure analysis of 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one

An In-depth Technical Guide to the Crystal Structure Analysis of 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one

Foreword: The Architectural Blueprint of a Potential Therapeutic

In the landscape of medicinal chemistry, the pyridazinone scaffold is a recurring motif of significant interest. Its derivatives are known to exhibit a wide array of biological activities, including but not limited to anti-inflammatory, anticancer, and cardiovascular effects.[1][2] The subtle interplay of substituents on this heterocyclic core can dramatically alter its pharmacological profile. This guide delves into the structural elucidation of a specific derivative, this compound, a molecule designed to probe the structure-activity relationships within this potent chemical class.

While a definitive crystal structure for this exact compound is not publicly available as of this writing, this guide will serve as a comprehensive walkthrough of the process of its structural analysis. We will leverage crystallographic data from closely related analogs to construct a robust, illustrative case study. This approach provides a realistic and technically detailed framework for researchers, scientists, and drug development professionals engaged in the study of novel chemical entities. Our focus will be not just on the "what" of the structure, but the "why" of the experimental design and the "how" of the analytical interpretation.

The Rationale for Structural Scrutiny: Why Crystal Structure Matters

The pyridazinone core is a privileged scaffold in drug discovery, forming the basis for a variety of therapeutic agents.[2] Derivatives have been investigated for their potential as anti-inflammatory agents by targeting enzymes like cyclooxygenase 2 (COX2), and as anticancer agents.[1] The efficacy and selectivity of these compounds are intrinsically linked to their three-dimensional architecture. A precise understanding of the molecular geometry, conformational flexibility, and intermolecular interactions is paramount for:

-

Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity to guide the design of more potent and selective analogs.

-

Target Binding Analysis: Understanding how the molecule fits into the active site of a biological target, such as an enzyme or receptor.

-

Physicochemical Property Optimization: Predicting and tuning properties like solubility and crystal packing, which are critical for drug formulation and bioavailability.

The subject of our analysis, this compound, incorporates several features of interest: the electron-withdrawing chlorine atoms on the pyridazinone ring, and the flexible, fluorinated benzyl group at the N2 position. The crystal structure will reveal how these components influence the overall molecular conformation and the solid-state packing, providing invaluable insights for future drug design endeavors.

Synthesis and Characterization: From Blueprint to Reality

The synthesis of the title compound is anticipated to be a straightforward process, commencing with the commercially available precursor, 4,5-Dichloro-3(2H)-pyridazinone.[3][4] The key transformation is an N-alkylation reaction.

Proposed Synthetic Pathway

Caption: Proposed synthesis of the title compound.

Experimental Protocol: Synthesis

-

Preparation: To a solution of 4,5-Dichloro-3(2H)-pyridazinone (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a mild base, for instance, potassium carbonate (1.5 eq).

-

Reaction: Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the pyridazinone nitrogen.

-

Addition of Alkylating Agent: Add 2-fluorobenzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heating and Monitoring: Heat the reaction to 60-80 °C and monitor its progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Characterization

Prior to crystallographic analysis, the identity and purity of the synthesized compound would be rigorously confirmed using a suite of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the covalent structure, showing the characteristic shifts for the pyridazinone ring protons and carbons, as well as those for the 2-fluorobenzyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum would display a prominent absorption band for the carbonyl (C=O) group of the pyridazinone ring, typically in the range of 1650-1690 cm⁻¹.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.

Single-Crystal X-ray Diffraction: An Illustrative Analysis

As the crystal structure of the title compound has not been deposited in the Cambridge Structural Database (CSD), we will proceed with a detailed, hypothetical case study. This analysis is based on the published crystal structure of a very close analog, 4,5-Dichloro-2-methylpyridazin-3(2H)-one , and informed by the known structural features of other benzyl-substituted pyridazinones.[5][6][7][8]

Step 1: Crystal Growth

The initial and often most challenging step is obtaining single crystals of sufficient size and quality. A common and effective method is slow evaporation:

-

A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture (e.g., ethyl acetate, ethanol).

-

The solution is filtered to remove any particulate matter.

-

The vial is loosely capped or covered with parafilm perforated with small holes to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

Step 2: Data Collection and Processing

A suitable single crystal would be mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms.

Caption: Workflow for single-crystal X-ray diffraction.

The data collection parameters would be analogous to those used for similar structures:

| Parameter | Illustrative Value | Rationale |

| Diffractometer | Bruker APEX-II CCD | A standard, modern diffractometer for small molecule crystallography. |

| X-ray Source | Mo Kα radiation (λ = 0.71073 Å) | Provides good resolution for organic molecules. |

| Temperature | 100(2) K | Reduces thermal motion, leading to more precise atomic positions. |

| Crystal System (Expected) | Monoclinic or Orthorhombic | Common for this class of compounds. The methyl analog is orthorhombic.[6] |

| Space Group (Expected) | P2₁/c or similar centrosymmetric group | A frequently observed space group for organic molecules. The methyl analog is Cmca.[6] |

| Data Collection Strategy | ω and φ scans | Ensures a complete and redundant dataset is collected. |

Step 3: Structure Solution and Refinement

The collected diffraction data, which consists of a list of reflection intensities, would be processed to solve the "phase problem" and generate an initial electron density map. Direct methods are typically successful for molecules of this size. The resulting atomic model would then be refined using a full-matrix least-squares procedure.

Hypothetical Crystallographic Data

The following table presents the expected crystallographic data for the title compound, extrapolated from the data for 4,5-Dichloro-2-methylpyridazin-3(2H)-one.[6]

| Parameter | 4,5-Dichloro-2-methylpyridazin-3(2H)-one[6] | This compound (Projected) |

| Chemical Formula | C₅H₄Cl₂N₂O | C₁₁H₇Cl₂FN₂O |

| Formula Weight | 179.00 | 289.09 |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Cmca | P2₁/c |

| a (Å) | 6.5157(1) | ~10.5 |

| b (Å) | 15.9127(4) | ~8.0 |

| c (Å) | 13.5175(3) | ~15.0 |

| α (°) | 90 | 90 |

| β (°) | 90 | ~105 |

| γ (°) | 90 | 90 |

| Volume (ų) | 1401.53(5) | ~1215 |

| Z | 8 | 4 |

| Calculated Density (Mg m⁻³) | 1.697 | ~1.58 |

| Final R indices [I > 2σ(I)] | R₁ = 0.027, wR₂ = 0.068 | < 0.05 (Target for a good quality structure) |

Structural Insights: Decoding the Molecular Architecture

Molecular Conformation

The pyridazinone ring is expected to be essentially planar. The key structural question is the conformation of the 2-fluorobenzyl group relative to this ring. Crystal structures of related benzyl-substituted pyridazinones show that the benzyl group is typically twisted out of the plane of the heterocyclic ring.[7][8] For the title compound, we would anticipate a dihedral angle between the pyridazinone ring and the fluorophenyl ring of approximately 70-90°. This twisted conformation is a result of minimizing steric hindrance between the ortho-fluorine and the carbonyl oxygen of the pyridazinone ring.

Crystal Packing and Intermolecular Interactions

In the solid state, molecules arrange themselves in a manner that maximizes favorable intermolecular interactions. For 4,5-Dichloro-2-methylpyridazin-3(2H)-one, the crystal structure reveals that molecules are linked into chains by weak C-H···O hydrogen bonds.[6]

For our title compound, with the introduction of the 2-fluorobenzyl group, a more complex packing arrangement is expected. Potential key interactions include:

-

C-H···O Hydrogen Bonds: The carbonyl oxygen is a strong hydrogen bond acceptor and is likely to participate in interactions with aromatic C-H donors from neighboring molecules.

-

Halogen Bonding: The chlorine atoms on the pyridazinone ring could act as halogen bond donors, interacting with electronegative atoms on adjacent molecules.

-

π-π Stacking: The aromatic fluorophenyl ring could engage in offset π-π stacking interactions with neighboring rings, contributing to the stability of the crystal lattice.

The interplay of these non-covalent interactions dictates the crystal packing and ultimately influences the material's physical properties.

Conclusion: A Window into Function

This technical guide has outlined a comprehensive, albeit illustrative, pathway for the crystal structure analysis of this compound. By synthesizing the compound, growing single crystals, and employing single-crystal X-ray diffraction, we can obtain a precise three-dimensional model of the molecule. This structural data, when interpreted in the context of related compounds, provides critical insights into the conformational preferences and intermolecular interactions that govern its behavior. For the drug development professional, this information is not merely academic; it is the foundational knowledge upon which more potent, selective, and effective therapeutic agents are built. The crystal structure is, in essence, the molecular blueprint that can unlock the full potential of the pyridazinone scaffold.

References

-

Chem-Impex. (n.d.). 4,5-Dichloro-3(2H)-pyridazinone. Retrieved from [Link]

-

Acta Crystallographica Section E: Structure Reports Online. (2009). 4,5-Dichloro-2-methyl-pyridazin-3(2H)-one. Retrieved from [Link]

-

PubChem. (n.d.). 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone. Retrieved from [Link]

-

National Center for Biotechnology Information. (2009). 4,5-Dichloro-2-methylpyridazin-3(2H)-one. PMC. Retrieved from [Link]

-

MDPI. (2022). 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. Retrieved from [Link]

-

MDPI. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Retrieved from [Link]

-

PubMed. (2022). 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-benzyl pyridazinone Derivatives 4a-d. Retrieved from [Link]

-

International Union of Crystallography. (2021). Crystal structures and Hirshfeld surface analyses of 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one and methyl 2-[5-(2,6-dichlorobenzyl)-6-oxo-3-phenyl-1,4,5,6-tetrahydropyridazin-1-yl]acetate. Retrieved from [Link]

-

Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]

-

Scholars Research Library. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Retrieved from [Link]

-

PubChemLite. (n.d.). 3(2h)-pyridazinone, 4,5-dichloro-2-(2-(1-piperidinyl)ethyl)-, monohydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Crystal structures and Hirshfeld surface analyses of 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one and methyl 2-[5-(2,6-dichlorobenzyl)-6-oxo-3-phenyl-1,4,5,6-tetrahydropyridazin-1-yl]acetate. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. PMC. Retrieved from [Link]

Sources

- 1. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 932-22-9|4,5-Dichloro-3(2H)-pyridazinone|BLD Pharm [bldpharm.com]

- 5. 4,5-Dichloro-2-methyl-pyridazin-3(2H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4,5-Dichloro-2-methylpyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Crystal structures and Hirshfeld surface analyses of 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one and methyl 2-[5-(2,6-dichlorobenzyl)-6-oxo-3-phenyl-1,4,5,6-tetrahydropyridazin-1-yl]acetate - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazinone scaffolds are a cornerstone in medicinal chemistry, renowned for their broad spectrum of biological activities, including cardiovascular, anti-inflammatory, and anti-cancer properties[1]. The inherent reactivity of the pyridazinone ring system allows for diverse functionalization, making it a versatile template for drug design and development. This guide focuses on a specific derivative, 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one, a compound of interest for its potential pharmacological applications. Due to the limited availability of specific experimental data for this exact molecule, this guide will also draw upon data from closely related analogs to provide a comprehensive understanding of its expected physicochemical properties, synthesis, and reactivity. This approach allows for a predictive and comparative analysis, offering valuable insights for researchers entering this chemical space.

Physicochemical Properties

Table 1: Core Physicochemical Properties of this compound and a Close Analog

| Property | This compound | 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one |

| CAS Number | 175135-46-3[2] | 175135-45-2 |

| Molecular Formula | C₁₁H₇Cl₂FN₂O[2] | C₁₁H₆Cl₃FN₂O |

| Molecular Weight | 273.09 g/mol [2] | 307.54 g/mol |

| Melting Point | Not available (Predicted to be a solid) | 137 °C[3] |

| Boiling Point | Not available | 362.7±52.0 °C (Predicted)[3] |

| Density | Not available | 1.56±0.1 g/cm³ (Predicted)[3] |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Not available |

The data for the closely related analog, 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one, strongly suggests that the target compound is a solid at room temperature with a relatively high melting point[3]. The presence of the aromatic rings and halogen atoms would contribute to intermolecular forces, leading to a crystalline solid state.

Molecular Structure and Visualization

The structure of this compound consists of a central 4,5-dichloropyridazin-3(2H)-one core, with a 2-fluorobenzyl group attached to the nitrogen atom at position 2.

Caption: Molecular structure of this compound.

Synthesis and Reactivity

The synthesis of 2-substituted 4,5-dichloropyridazin-3(2H)-ones typically proceeds via the N-alkylation of the 4,5-dichloropyridazin-3(2H)-one precursor. This reaction is a standard nucleophilic substitution where the nitrogen atom of the pyridazinone ring acts as a nucleophile, attacking the electrophilic carbon of a benzyl halide.

Proposed Synthetic Workflow

Sources

Predicted Mechanism of Action for 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one: A Multi-faceted Approach to Target Validation

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The pyridazinone scaffold is a cornerstone in medicinal chemistry, renowned for yielding compounds with a wide spectrum of pharmacological activities.[1][2] This guide focuses on a specific derivative, 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one, a molecule of significant interest due to its structural features. Based on extensive analysis of its core scaffold and related analogues, we predict a primary mechanism of action centered on the modulation of inflammatory pathways. Specifically, we hypothesize that this compound acts as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid cascade that produce pro-inflammatory mediators. A secondary predicted mechanism involves anticancer activity, likely through the induction of apoptosis and inhibition of critical cell signaling kinases. This document provides the scientific rationale for these predictions and outlines a comprehensive, multi-phase experimental strategy designed to rigorously validate these mechanisms, providing a clear pathway from hypothesis to proof-of-concept for researchers in drug development.

Introduction and Core Hypothesis

Pyridazinone derivatives have consistently demonstrated significant therapeutic potential, with activities spanning anti-inflammatory, anticancer, cardiovascular, and antimicrobial domains.[2][3] The core pyridazinone ring system offers a versatile template for chemical modification, allowing for the fine-tuning of biological activity. The subject of this guide, this compound, combines this privileged scaffold with key structural motifs: dichlorination at the 4 and 5 positions and a 2-fluorobenzyl group at the N2 position. Halogenation is a common strategy to enhance binding affinity and modulate pharmacokinetic properties.

Numerous studies have established that pyridazinone-based molecules function as potent anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[4][5][6] Furthermore, related heterocyclic compounds are known to inhibit 5-lipoxygenase (5-LOX), another critical enzyme in the inflammatory cascade.[7][8]

Therefore, our primary working hypothesis is that this compound functions as a dual inhibitor of COX and 5-LOX enzymes. This dual-inhibition profile is therapeutically advantageous, as it allows for a broader blockade of pro-inflammatory eicosanoid production (prostaglandins and leukotrienes), potentially offering superior efficacy and a different side-effect profile compared to traditional NSAIDs that target only the COX pathway.

Predicted Primary Mechanism of Action: Modulating the Arachidonic Acid Cascade

Rationale for COX/5-LOX Dual Inhibition

The rationale for this prediction is grounded in extensive structure-activity relationship (SAR) data from the pyridazinone chemical class. The scaffold has been repeatedly identified in compounds designed as selective COX-2 inhibitors and broader anti-inflammatory agents.[9][10] Inhibition of both COX and 5-LOX pathways effectively suppresses the production of two major classes of inflammatory mediators.[7][11] This dual action can be particularly effective in complex inflammatory diseases where both prostaglandins and leukotrienes play a significant pathological role.

Overview of the Targeted Signaling Pathway

Inflammatory stimuli, such as tissue injury or infection, trigger the release of arachidonic acid (AA) from cell membranes by phospholipase A2. AA is then metabolized by two primary enzymatic pathways:

-

Cyclooxygenase (COX) Pathway: COX-1 and COX-2 enzymes convert AA into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes that mediate pain, fever, and inflammation.[12]

-

5-Lipoxygenase (5-LOX) Pathway: The 5-LOX enzyme converts AA into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently converted to leukotrienes. Leukotriene B4 (LTB4) is a potent chemoattractant for neutrophils, amplifying the inflammatory response.[13]

By inhibiting both COX and 5-LOX, this compound is predicted to potently reduce the synthesis of these key downstream mediators.

A Phased Strategy for Experimental Validation

To rigorously test our hypothesis, we propose a three-phase validation workflow, moving from direct enzyme inhibition to cellular activity and gene expression analysis.

Phase 1: In Vitro Enzymatic Inhibition Assays

The initial step is to confirm direct interaction and inhibition of the purified target enzymes. This provides unambiguous evidence of target engagement and allows for the determination of potency and selectivity.

3.1.1. Protocol: COX-1 and COX-2 Inhibition Assay (Fluorometric) [14]

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against human recombinant COX-1 and COX-2 enzymes.

-

Materials: Human recombinant COX-1/COX-2 enzymes, arachidonic acid (substrate), fluorometric probe (e.g., ADHP), assay buffer, 96-well opaque plates, known inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2).

-

Procedure:

-

Prepare serial dilutions of this compound (e.g., from 100 µM to 1 nM) in DMSO.

-

In a 96-well plate, add assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to appropriate wells.

-

Add the test compound dilutions or control inhibitors to the wells and pre-incubate for 15 minutes at 25°C to allow for binding.

-

Initiate the reaction by adding a mixture of arachidonic acid and the fluorometric probe.

-

Immediately begin kinetic measurement of fluorescence intensity (e.g., Ex/Em = 535/587 nm) every minute for 10-15 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the curve).

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

3.1.2. Protocol: 5-Lipoxygenase (5-LOX) Inhibition Assay [8]

-

Objective: To determine the IC50 of the test compound against human recombinant 5-LOX.

-

Materials: Human recombinant 5-LOX enzyme, arachidonic acid, assay buffer, known inhibitor (e.g., Zileuton).

-

Procedure:

-

Activate the 5-LOX enzyme with ATP and Ca²⁺ in the assay buffer.

-

Add serial dilutions of the test compound or control inhibitor to the activated enzyme and incubate for 10 minutes at 25°C.

-

Initiate the reaction by adding arachidonic acid.

-

Monitor the formation of conjugated dienes (a product of lipoxygenase activity) by measuring the increase in absorbance at 234 nm for 5-10 minutes.

-

Calculate the reaction rate and determine the IC50 value as described for the COX assay.

-

3.1.3. Data Presentation: Predicted Enzymatic Activity

| Target Enzyme | Test Compound IC50 (µM) | Control IC50 (µM) | Control Compound |

| COX-1 | Experimental Value | Experimental Value | SC-560 |

| COX-2 | Experimental Value | Experimental Value | Celecoxib |

| 5-LOX | Experimental Value | Experimental Value | Zileuton |

Phase 2: Cell-Based Assays for Anti-Inflammatory Efficacy

After confirming direct enzyme inhibition, the next logical step is to assess the compound's activity in a relevant cellular context. This validates that the compound is cell-permeable and can engage its targets to produce a functional downstream effect. We will use a model system of inflammation in immune cells.[15]

3.2.1. Protocol: Inhibition of Pro-inflammatory Mediators in Macrophages [5][9]

-

Objective: To quantify the inhibition of PGE2, LTB4, TNF-α, and IL-6 production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

-

Cell Line: RAW 264.7 murine macrophages (a well-established model for studying inflammation).

-

Procedure:

-

Seed RAW 264.7 cells in 96-well plates at a density of 2x10⁵ cells/well and allow them to adhere overnight.

-

Remove the culture medium and replace it with fresh medium containing serial dilutions of the test compound. Incubate for 1 hour.

-

Stimulate the cells by adding LPS (1 µg/mL) to all wells except the vehicle control. Incubate for 24 hours.

-

After incubation, carefully collect the cell culture supernatant for analysis.

-

Quantify the concentration of PGE2, LTB4, TNF-α, and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Determine the IC50 values for the inhibition of each mediator.

-

Phase 3: Gene Expression Analysis via RT-qPCR

To understand if the compound's effect on cytokine production is regulated at the transcriptional level, we will measure the mRNA expression of key inflammatory genes.

3.3.1. Protocol: Quantitative Reverse Transcription PCR (RT-qPCR) [16][17]

-

Objective: To measure the effect of the compound on the mRNA expression levels of Ptgs2 (COX-2), Tnf, and Il6.

-

Procedure:

-

Culture and treat RAW 264.7 cells with the test compound and LPS as described in the cell-based assay (Phase 2), but in larger 6-well plates for sufficient RNA yield. A 6-hour incubation with LPS is often sufficient for robust gene expression changes.

-

RNA Isolation: Lyse the cells and extract total RNA using a TRIzol-based method or a commercial kit. Quantify RNA and assess its purity (A260/A280 ratio).

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[18]

-

qPCR: Perform qPCR using a SYBR Green-based master mix. Each reaction should contain cDNA template, forward and reverse primers for the target gene (Ptgs2, Tnf, Il6) or a housekeeping gene (Actb, Gapdh), and the master mix.

-

Run the qPCR plate on a real-time PCR instrument.

-

Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the treated samples to the LPS-only stimulated control.

-

Predicted Secondary Mechanism of Action: Anticancer Activity

The pyridazinone scaffold is also prevalent in compounds developed as anticancer agents.[3] These compounds often work by inhibiting protein kinases involved in cell proliferation (e.g., VEGFR-2) or by inducing apoptosis.[3][19]

Rationale and Proposed Validation Workflow

Given the established anticancer potential of the scaffold, it is prudent to investigate this as a secondary mechanism. A primary screen for cytotoxic or anti-proliferative effects against relevant cancer cell lines is the standard starting point.

4.2.1. Protocol: Cell Viability (MTT) Assay [20]

-

Objective: To assess the cytotoxic/cytostatic effect of the compound on cancer cell lines (e.g., HT-29 for colon cancer, A549 for lung cancer).

-

Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere.

-

Treat cells with serial dilutions of the test compound for 72 hours.

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

-

Solubilize the formazan crystals with DMSO or a similar solvent.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

-

Conclusion

This compound is a promising chemical entity that, based on the extensive pharmacology of its core scaffold, is predicted to function primarily as a dual inhibitor of COX and 5-LOX inflammatory enzymes. This guide presents a scientifically grounded, logical, and robust experimental cascade to systematically validate this hypothesis. The proposed protocols, moving from enzymatic to cellular and transcriptional endpoints, provide a self-validating framework for elucidating the compound's mechanism of action. Successful execution of this strategy will not only confirm the predicted mechanism but also provide critical data to support the further development of this compound as a novel anti-inflammatory or anticancer therapeutic agent.

References

-

Al-Ostoot, F.H., Al-Ghorbani, M., Al-Majid, A.M., et al. (2024). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PubMed Central. Available at: [Link]

-

Abdel-Maksoud, M.S., El-Gamal, M.I., Al-Said, M.S., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of the Formosan Medical Association. Available at: [Link]

-

Kumar, D., & Singh, V. (Year not listed). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]

-

RSC Publishing. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PubMed Central. Available at: [Link]

-

Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry. Available at: [Link]

-

Jo, A., & Jung, G. (2024). Brief guide to RT-qPCR. PubMed Central. Available at: [Link]

-

RSC Publishing. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Publishing. Available at: [Link]

-

Warner, T. D., & Mitchell, J. A. (2002). In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. Available at: [Link]

-

Wang, T., Li, C., Han, B., et al. (2021). Recent development of lipoxygenase inhibitors as anti-inflammatory agents. PubMed Central. Available at: [Link]

-

Kapałczyńska, M., Kolenda, T., Przybyła, W., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PubMed Central. Available at: [Link]

-

Hassan, R.A., El-Gazzar, M.G., El-Gamal, M.I., et al. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. PubMed. Available at: [Link]

-

Sbrini, G., Piazza, S., Cazzaniga, E., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. PubMed Central. Available at: [Link]

-

ResearchGate. (2002). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. Available at: [Link]

-

El-Gazzar, M.G., Hassan, R.A., & El-Gamal, M.I. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. Available at: [Link]

-

BioWorld. (2025). Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases. BioWorld. Available at: [Link]

-

Redoxis. (n.d.). Cell based 3D inflammation assays: Ex vivo activation of mouse splenocytes. Redoxis. Available at: [Link]

-

ResearchGate. (n.d.). Novel 5-lipoxygenase inhibitors identified by computational screening methods. ResearchGate. Available at: [Link]

-

Wierzbicki, M., & Kaca, W. (2013). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. PubMed. Available at: [Link]

-

Unknown Author. (n.d.). GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). Unknown Source. Available at: [Link]

-

Liu, Y., Wang, D., Fan, Y., et al. (2021). Design, synthesis, and biological evaluation of novel 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives as potential anticancer agents via PI3K inhibition. PubMed. Available at: [Link]

-

Kumar, D., & Kumar, V. (2013). The Study of Pyridazine Compounds on Prostanoids: Inhibitors of COX, cAMP Phosphodiesterase, and TXA. Semantic Scholar. Available at: [Link]

-

MDPI. (2019). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. MDPI. Available at: [Link]

-

Sittampalam, G.S., Coussens, N.P., Brimacombe, K., et al. (2013). Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

-

Protein Fluidics. (n.d.). Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens. Protein Fluidics. Available at: [Link]

-

Noreen, Y., Ringbom, T., Perera, P., et al. (1998). Development of a radiochemical cyclooxygenase-1 and-2 in vitro assay for identification of natural products as inhibitors of prostaglandin biosynthesis. American Chemical Society. Available at: [Link]

-

Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Available at: [Link]

-

ResearchGate. (2023). pyridine derivatives as anticancer agents: fda-approved drugs and promising reported compounds. ResearchGate. Available at: [Link]

-

CLYTE Technologies. (2025). The Benchtop Blueprint: A Detailed Guide to Quantitative RT-PCR (qRT-PCR) Protocols. CLYTE Technologies. Available at: [Link]

-

Hasan, M.F., Abdelgawad, M.A., & George, R.F. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. PubMed. Available at: [Link]

-

MDPI. (2024). Interactions between Inhibitors and 5-Lipoxygenase: Insights from Gaussian Accelerated Molecular Dynamics and Markov State Models. MDPI. Available at: [Link]

-

Chemi, G., Legigan, T., Ghelardini, C., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. PubMed Central. Available at: [Link]

-

Charles River Laboratories. (n.d.). Inflammation and Autoimmune T cell assays. Charles River Laboratories. Available at: [Link]

-

Husain, A., Ahmad, A., Alam, M.M., et al. (2015). Synthesis, anti-inflammatory, analgesic, 5-lipoxygenase (5-LOX) inhibition activities, and molecular docking study of 7-substituted coumarin derivatives. PubMed. Available at: [Link]

-

Unknown Author. (n.d.). Considerations for setting up RT-qPCR experiments for gene expression studies. Unknown Source. Available at: [Link]

-

ResearchGate. (2025). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. ResearchGate. Available at: [Link]

-

Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Charles River Laboratories. Available at: [Link]

-

Academic Journals. (n.d.). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals. Available at: [Link]

-

Wiernik, P.H., & Schein, P.S. (1974). Pyridones as Potential Antitumor Agents. PubMed. Available at: [Link]

-

Bitesize Bio. (2021). qPCR (real-time PCR) protocol explained. YouTube. Available at: [Link]

-

ResearchGate. (2022). (PDF) Synthesis of 4‐Hydroxy‐2‐pyridinone Derivatives and Evaluation of Their Antioxidant/Anticancer Activities. ResearchGate. Available at: [Link]

-

MDPI. (2022). Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review. MDPI. Available at: [Link]

Sources

- 1. sarpublication.com [sarpublication.com]

- 2. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis, anti-inflammatory, analgesic, 5-lipoxygenase (5-LOX) inhibition activities, and molecular docking study of 7-substituted coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]

- 10. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. redoxis.se [redoxis.se]

- 16. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 17. elearning.unite.it [elearning.unite.it]

- 18. clyte.tech [clyte.tech]

- 19. Design, synthesis, and biological evaluation of novel 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives as potential anticancer agents via PI3K inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of Dichlorinated Pyridazinone Compounds

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, dichlorinated pyridazinone derivatives have emerged as a particularly intriguing class of molecules with the potential to modulate a wide array of biological targets implicated in various disease states. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the known and potential biological targets of these compounds. We will delve into the underlying mechanisms of action, present relevant quantitative data, and provide detailed experimental protocols to facilitate further investigation in this promising area of drug discovery.

The Anticancer Potential of Dichlorinated Pyridazinones: Targeting the Engines of Cell Proliferation

The dysregulation of cellular signaling pathways, particularly those governed by protein kinases, is a hallmark of cancer. Dichlorinated pyridazinone derivatives have demonstrated significant potential as anticancer agents by targeting several key kinases involved in tumor growth, survival, and angiogenesis.

Inhibition of Tyrosine Kinases: FER, FGFR, and VEGFR-2

Feline Sarcoma (FES)-Related Tyrosine Kinase (FER): FER is a non-receptor tyrosine kinase that plays a crucial role in cell migration, adhesion, and metastasis.[1][2] Elevated expression of FER has been correlated with a poor prognosis in several cancers, making it an attractive therapeutic target.[1] Pyrido-pyridazinone derivatives have been identified as potent inhibitors of FER kinase.[1][2]

Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway is frequently deregulated in various cancers, driving cell proliferation, survival, and angiogenesis.[3] Several FGFR inhibitors are currently in clinical development, and pyridazinone-based compounds have shown promise in this area.[4]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Pyridazinone-based derivatives have been investigated as potential VEGFR-2 inhibitors.

Mechanism of Action: Dichlorinated pyridazinones likely act as ATP-competitive inhibitors of these kinases. The pyridazinone core serves as a scaffold that can be functionalized with various substituents to achieve potent and selective inhibition. The chlorine atoms on the pyridazinone ring can influence the electronic properties of the molecule and contribute to binding affinity within the ATP-binding pocket of the target kinase.

Targeting the Cell Cycle Machinery: Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that regulate the progression of the cell cycle.[5][6] Dysregulation of CDK activity is a common feature of cancer cells, leading to uncontrolled proliferation.[6] Specifically, 3,6-disubstituted pyridazine derivatives have been identified as a novel class of anticancer agents that target CDK2.[7] Inhibition of CDK2 can lead to cell cycle arrest, preventing cancer cells from dividing.[7]

Exploiting DNA Repair Deficiencies: Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, play a critical role in DNA repair.[8] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, inhibition of PARP can lead to synthetic lethality, a state where the combination of two genetic defects is lethal to the cell, while either defect alone is not.[9][10] Pyridopyridazinone derivatives have been designed as potent PARP-1 inhibitors, with some compounds exhibiting inhibitory potencies in the nanomolar range, comparable to the approved PARP inhibitor Olaparib.[8]

Direct Interaction with DNA

Some pyridazinone derivatives have been shown to exert their cytotoxic effects through direct interaction with DNA. These compounds can act as intercalating agents, inserting themselves between the base pairs of the DNA double helix, or as groove binders.[11][12] This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. The planar structure of the pyridazinone ring is a key feature that facilitates this mode of action.

Modulating the Inflammatory Cascade: Avenues for Anti-inflammatory Therapeutics

Chronic inflammation is a key contributor to a wide range of diseases, including autoimmune disorders, cardiovascular diseases, and cancer. Dichlorinated pyridazinone compounds have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory response.

Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger that plays a crucial role in regulating inflammation.[13][14] By inhibiting PDE4, pyridazinone derivatives can increase intracellular cAMP levels, leading to the suppression of pro-inflammatory cytokine production.[15] This mechanism of action is the basis for the clinical use of PDE4 inhibitors in the treatment of inflammatory conditions like psoriasis and atopic dermatitis.[9]

Downregulation of Pro-inflammatory Cytokines: TNF-α and IL-6

Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are potent pro-inflammatory cytokines that play a central role in the pathogenesis of many inflammatory diseases.[16] The pyridazinone scaffold has been identified as a promising starting point for the development of inhibitors of these key cytokines, offering a potential therapeutic strategy for a variety of inflammatory conditions.[17][18]

Targeting Neurological Disorders: Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is an enzyme responsible for the breakdown of dopamine in the brain.[19][20] Inhibition of MAO-B increases the levels of dopamine, which is beneficial in the treatment of Parkinson's disease.[15][21] Pyridazinone derivatives have been identified as a novel class of selective and reversible MAO-B inhibitors, with some compounds demonstrating potent activity and good selectivity over the MAO-A isoform.[22][23] The dichlorophenyl moiety has been shown to be a favorable substituent for enhancing MAO-B inhibitory activity.[24]

Antimicrobial Activity of Dichlorinated Pyridazinones

Beyond their applications in cancer, inflammation, and neurological disorders, dichlorinated pyridazinones have also been investigated for their antimicrobial properties. 3,6-Dichloropyridazine serves as a key intermediate in the synthesis of sulfachloropyridazine, an antibacterial agent used in veterinary medicine.[25]

Experimental Protocols for Target Validation and Compound Characterization

To facilitate further research into the biological activities of dichlorinated pyridazinone compounds, this section provides detailed, step-by-step protocols for key in vitro assays.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific protein kinase.

Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a kinase. The amount of phosphorylation is typically quantified using a labeled ATP analog or a specific antibody that recognizes the phosphorylated substrate.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Prepare a solution of the kinase and its specific substrate in kinase buffer.

-

Prepare a solution of ATP in kinase buffer.

-

-

Assay Procedure:

-

Add the test compound at various concentrations to the wells of a microplate.

-

Add the kinase and substrate solution to each well.

-

Incubate for a specified time at a controlled temperature (e.g., 10-15 minutes at room temperature).

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detect the amount of substrate phosphorylation using an appropriate method (e.g., fluorescence, luminescence, or radioactivity).

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

-

Cell Viability and Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell viability and cytotoxicity based on the measurement of cellular protein content.[26][27]

Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-20,000 cells/well) and allow them to attach overnight.[28]

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the dichlorinated pyridazinone compound for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Fixation:

-